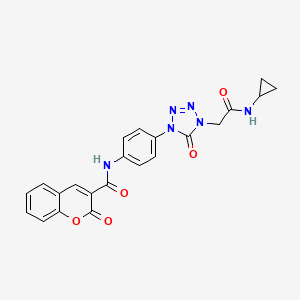

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O5/c29-19(23-14-5-6-14)12-27-22(32)28(26-25-27)16-9-7-15(8-10-16)24-20(30)17-11-13-3-1-2-4-18(13)33-21(17)31/h1-4,7-11,14H,5-6,12H2,(H,23,29)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFZTLHGDRBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 1396847-46-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyclopropylamino group and a tetrazole ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 446.4 g/mol. The presence of multiple functional groups such as amides and heterocycles suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N6O5 |

| Molecular Weight | 446.4 g/mol |

| CAS Number | 1396847-46-3 |

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions could modulate signaling pathways or enzymatic activities relevant to therapeutic effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on tetrazole derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Enzyme Inhibition Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of several enzymes involved in critical biological processes:

- Cholinesterases : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission.

- Cyclooxygenase (COX) : Similar compounds have shown moderate inhibition against COX enzymes, suggesting anti-inflammatory potential .

- Lipoxygenases : The compound may also target lipoxygenases (LOX), which are involved in inflammatory responses .

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored the biological activity of related furochromone derivatives. These compounds were assessed for their inhibitory effects against cholinesterases and COX enzymes, revealing IC50 values indicative of moderate activity . Although specific data on this compound is limited, the trends observed in similar compounds suggest promising biological activity.

Cytotoxicity Assessments

Another study evaluated the cytotoxic effects of related tetrazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated varying degrees of cytotoxicity, with some compounds demonstrating significant growth inhibition . This suggests that this compound may also possess anticancer properties worth investigating further.

Scientific Research Applications

Chemical Properties and Structure

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing the tetrazole moiety exhibit significant antitumor activity. For instance, research on related structures has shown that these compounds can inhibit tumor growth effectively, suggesting that N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide may also possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Antibacterial Properties

The presence of the tetrazole ring in this compound may confer antibacterial properties. Studies have demonstrated that certain tetrazole derivatives show promising activity against various bacterial strains, including drug-resistant bacteria. This suggests potential for developing new antibacterial agents based on this compound .

Analgesic Effects

Research using computational models has indicated that compounds with similar structures could act as analgesics. The structure–activity relationship (SAR) studies reveal that modifications on the phenyl and tetrazole rings can enhance analgesic activity .

Case Study 1: Antitumor Efficacy

A study published in Molecules explored the antitumor effects of several tetrazole derivatives. The findings indicated that compounds with a similar scaffold to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antibacterial Activity

In another study focused on 1,2,4-triazoline derivatives, it was found that specific modifications led to enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus. This aligns with the hypothesis that similar modifications to the compound could yield effective antibacterial agents .

Q & A

Q. What are the critical steps in synthesizing N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodology : Synthesis involves multi-step reactions, including:

- Coupling reactions to link the tetrazole and chromene moieties.

- Cyclopropane ring introduction via carbodiimide-mediated amidation .

- Optimization of reaction conditions : Temperature (60–80°C), pH (6.5–7.5), and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.8–8.2 ppm for chromene protons) .

- FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tetrazole ring vibrations (N-H at ~3200 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight verification (e.g., [M+H]⁺ at m/z 508.2) .

- HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the primary solubility challenges, and how can they be addressed?

- Methodology :

- The compound is poorly soluble in aqueous buffers. Strategies include:

- Co-solvent systems : DMSO (10–20% v/v) in PBS .

- Micellar formulations using poloxamers or cyclodextrins .

- Structural analogs : Introducing methoxy or hydroxyl groups to enhance hydrophilicity (e.g., N-(4-methoxybenzyl)-2-oxo-2H-chromene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardized assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation) .

- Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular activity .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and adjust for batch-to-batch compound variability .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- pH stability studies : Test degradation in buffers (pH 4–9) at 37°C. Chromene derivatives degrade rapidly at pH >8 due to lactone ring opening .

- Protective formulations : Encapsulation in PLGA nanoparticles (size: 150–200 nm) to extend half-life .

- Stabilizing excipients : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

Q. How to design SAR studies for this compound’s tetrazole and chromene moieties?

- Methodology :

- Key modifications :

| Position | Modification | Impact | Reference |

|---|---|---|---|

| Tetrazole N1 | Replace cyclopropyl with ethyl | Reduced metabolic stability | |

| Chromene C3 | Introduce fluorine | Enhanced kinase inhibition |

- Synthetic routes : Parallel synthesis for 10–20 analogs per batch .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets .

Q. What experimental designs are recommended for studying its pharmacokinetics?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.